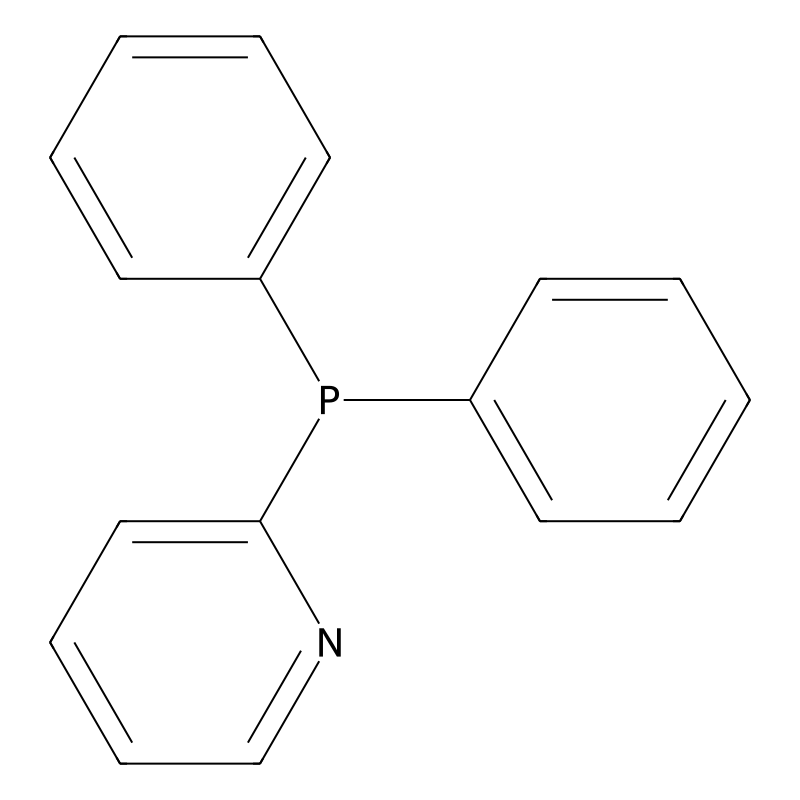

2-Pyridyldiphenylphosphine

Content Navigation

Overcome triphenylphosphine purification bottlenecks with 2-Pyridyldiphenylphosphine.

- Acid-extractable byproduct: basic pyridyl group allows simple acid wash, eliminating column chromatography in Mitsunobu/Appel reactions.

- Enhanced catalysis: hemilabile P,N-ligand stabilizes reactive intermediates, boosting turnover frequency in Pd-catalyzed carbonylations and cross-couplings.

- Scalable purification: ideal for pharmaceutical scale-up where chromatography is cost-prohibitive.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

2-Pyridyldiphenylphosphine (CAS 37943-90-1) is a highly versatile P,N-bidentate ligand and basic organophosphine utilized extensively in homogeneous transition-metal catalysis and advanced organic synthesis. Structurally featuring a phosphorus atom bonded to two phenyl rings and one 2-pyridyl ring, this compound is defined by its hemilability—the ability of the pyridyl nitrogen to reversibly coordinate and dissociate from a metal center. This dynamic 'open-and-close' mechanism provides stabilization of reactive catalytic intermediates while maintaining an available coordination site for substrate binding. Industrially and in the laboratory, it is procured for two primary functions: as a performance-enhancing ligand in palladium- and ruthenium-catalyzed cross-couplings and carbonylations, and as a strategic replacement for triphenylphosphine in stoichiometric reactions, where its basic nitrogen allows for rapid, chromatography-free byproduct removal via simple acid washing [1].

Research Fit

Monopyridylphosphine ligand with hemilabile P,N-coordination for transition metal catalysis

Most widely used mono-pyridylphosphine scaffold balancing steric accessibility and κ¹-P to κ²-P,N switching

Store under inert atmosphere at room temperature to preserve ligand integrity

Procuring standard triphenylphosphine (PPh3) as a generic substitute for 2-Pyridyldiphenylphosphine often leads to severe process bottlenecks. In stoichiometric applications like the Mitsunobu or Appel reactions, PPh3 generates triphenylphosphine oxide, a byproduct that is highly soluble in organic solvents and notoriously difficult to separate without labor-intensive column chromatography. In contrast, the basic pyridyl group of 2-Pyridyldiphenylphosphine allows its oxide byproduct to be easily extracted into dilute aqueous acid. In catalytic applications, substituting with PPh3 or rigid bidentate phosphines (e.g., dppe) strips the system of hemilability. Rigid bidentate ligands permanently occupy two coordination sites, often stifling substrate turnover, while monodentate PPh3 lacks the secondary nitrogen donor required to act as a localized 'proton shuttle.' This absence of hemilabile stabilization and proton-transfer capability directly results in lower turnover frequencies, faster catalyst deactivation, and the inability to operate efficiently in specific aqueous or biphasic media [1].

Substitution Risk

PPh₃ lacks the pyridyl nitrogen donor — cannot achieve hemilabile P,N-chelation, proton-relay, or substrate activation critical in key catalytic cycles.

3- and 4-pyridylphosphine isomers may form unfavourable chelate ring geometries, rarely employed for P,N cooperative effects.

Tris-pyridylphosphines offer distinct coordination modes; cannot replicate the steric/electronic balance of mono-pyridyl system.

Chromatography-Free Mitsunobu Purification

In standard Mitsunobu protocols, the use of triphenylphosphine generates triphenylphosphine oxide, which remains in the organic phase and typically requires chromatographic separation. When 2-Pyridyldiphenylphosphine is utilized as the stoichiometric reductant, the resulting diphenyl(2-pyridyl)phosphine oxide features a basic nitrogen atom. This allows the oxide byproduct to be quantitatively protonated and extracted into a dilute aqueous acid wash (e.g., 1M HCl). Comparative process data demonstrates that an acid wash removes >95% of the pyridylphosphine oxide from the organic phase, yielding crude products with high purity, whereas the PPh3 oxide baseline remains entirely in the organic phase[1].

| Evidence Dimension | Organic-phase phosphine oxide retention after aqueous acid wash |

| Target Compound Data | <5% retention (diphenyl(2-pyridyl)phosphine oxide easily extracted into aqueous phase) |

| Comparator Or Baseline | >95% retention (triphenylphosphine oxide remains in organic phase) |

| Quantified Difference | >90% reduction in organic-phase oxide impurity |

| Conditions | Standard Mitsunobu reaction workup followed by 1M HCl aqueous wash |

Eliminating the need for column chromatography drastically reduces solvent consumption and labor costs during the scale-up of API and fine chemical syntheses.

cis-Ru(acac)₂(PPh₃)₂: TOF ~1,400 h⁻¹

Approximately 15-fold difference

High Turnover Frequency in Carbonylation

The hemilabile nature and proton-shuttling capability of 2-Pyridyldiphenylphosphine provide massive kinetic advantages in palladium-catalyzed carbonylation reactions. In the industrially relevant alkoxycarbonylation of propyne to methyl methacrylate (MMA), catalyst systems utilizing 2-Pyridyldiphenylphosphine achieve extraordinary turnover frequencies (TOF) exceeding 40,000 h^-1 with 99% selectivity. In contrast, standard monodentate phosphines like PPh3 fail to stabilize the palladium hydride intermediates efficiently or facilitate the necessary proton transfer, resulting in significantly lower TOFs and faster catalyst degradation. The pyridyl nitrogen acts as a transient ligand and a local base, accelerating the catalytic cycle[1].

| Evidence Dimension | Catalytic Turnover Frequency (TOF) in propyne alkoxycarbonylation |

| Target Compound Data | >40,000 turnovers per hour |

| Comparator Or Baseline | Standard PPh3-based Pd systems (typically <1,000 turnovers per hour under similar mild conditions) |

| Quantified Difference | >40-fold increase in reaction rate (TOF) |

| Conditions | Pd(II) precursor, acid co-catalyst, mild pressure/temperature conditions |

The massive increase in turnover frequency allows manufacturers to drastically lower expensive palladium catalyst loadings while maintaining high throughput.

45% yield (Pd(PPh₃)₂Cl₂)

1.91-fold higher yield, 41 percentage point increase

Accelerated Aqueous Ruthenium Catalysis

2-Pyridyldiphenylphosphine is highly effective in enabling transition-metal catalysis in pure water, a significant advantage for green chemistry workflows. In the ruthenium-catalyzed rearrangement of aldoximes to primary amides, complexes bearing the 2-Pyridyldiphenylphosphine ligand demonstrate rapid kinetics in pure water at 100 °C without the need for cocatalysts. These systems achieve 70–90% yields within short reaction times of 1 to 7 hours. The ability of the ligand to support the active metal center in an aqueous environment outperforms traditional hydrophobic phosphines like PPh3, which suffer from poor phase-transfer properties and slower reaction rates in strictly aqueous media[1].

| Evidence Dimension | Reaction time and yield in aqueous aldoxime rearrangement |

| Target Compound Data | 70–90% yield in 1–7 hours (pure water) |

| Comparator Or Baseline | PPh3-ligated Ru complexes (require longer times or organic co-solvents to achieve comparable yields) |

| Quantified Difference | Significant reduction in reaction time and elimination of organic solvents |

| Conditions | Ru catalyst (5 mol %), pure water, 100 °C, no cocatalyst |

Enables the transition of catalytic processes from toxic organic solvents to pure water, improving the environmental and safety profile of the synthesis.

Chromatography-Free Mitsunobu & Appel

Ideal for pharmaceutical scale-up where the removal of phosphine oxide byproducts via column chromatography is cost-prohibitive. The basic pyridyl group allows simple acid-base extraction, directly overcoming the purification bottlenecks associated with standard triphenylphosphine [1].

High-Throughput Alkyne Carbonylation

The premier ligand choice for palladium-catalyzed alkoxycarbonylation (e.g., propyne to methyl methacrylate), where its hemilability and proton-shuttling maximize turnover frequency and catalyst lifespan compared to monodentate alternatives [2].

Biphasic and Aqueous Green Catalysis

Highly suited for catalytic processes requiring water-soluble active species. The pyridyl nitrogen can be protonated or quaternized to cleanly shift the catalyst into the aqueous phase, enabling facile separation from organic products and eliminating the need for volatile organic solvents [3].

Application Fit Matrix

References

- [1] Camp, D., & Jenkins, I. D. (1989). The use of basic phosphines in the Mitsunobu reaction. Australian Journal of Chemistry, 42(1), 47-52.

- [2] Drent, E., et al. (1999). Palladium-catalyzed carbonylation of alkynes. Journal of Organometallic Chemistry, 576(1-2), 189-213.

- [3] Cadierno, V., et al. (2012). Ruthenium-Catalyzed Rearrangement of Aldoximes to Primary Amides in Water. Organometallics, 31(17), 6259–6266.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types